

A Comparative Guide to Internal vs. External Indicators for Dichromate Titrations

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Compound of Interest

Compound Name:	Ferrous ammonium sulfate hexahydrate
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In the precise world of analytical chemistry, volumetric analysis, particularly redox titration, remains a fundamental technique for quantitative determination. Dichromate titrations, employing the robust oxidizing agent potassium dichromate ($K_2Cr_2O_7$), are lauded for the stability of the titrant and its applicability in various assays, notably the determination of iron (II). However, the accuracy of any titration hinges on the unequivocal identification of the equivalence point. This is achieved using indicators that signal the completion of the reaction.

This guide provides a comprehensive comparison between two distinct classes of indicators used in dichromate titrations: internal and external indicators. We will explore their underlying chemical principles, procedural workflows, and inherent advantages and disadvantages, grounded in established experimental protocols to inform best practices for researchers, scientists, and drug development professionals.

The Foundational Chemistry of Dichromate Titrations

Dichrometry is a redox titration method where the dichromate ion ($Cr_2O_7^{2-}$) serves as the oxidizing agent. In a requisite acidic medium, it is reduced to the green chromium(III) ion (Cr^{3+}), a transformation that underpins the entire process.[\[1\]](#)[\[2\]](#)

Reduction Half-Reaction: $Cr_2O_7^{2-} + 14H^+ + 6e^- \rightarrow 2Cr^{3+} + 7H_2O$ ($E^\circ = +1.33\text{ V}$)

A primary application is the quantification of ferrous ions (Fe^{2+}), which are oxidized to ferric ions (Fe^{3+}).

Oxidation Half-Reaction: $\text{Fe}^{2+} \rightarrow \text{Fe}^{3+} + \text{e}^-$

Overall Reaction: $\text{Cr}_2\text{O}_7^{2-} + 6\text{Fe}^{2+} + 14\text{H}^+ \rightarrow 2\text{Cr}^{3+} + 6\text{Fe}^{3+} + 7\text{H}_2\text{O}$

The endpoint is reached when all the ferrous ions have been oxidized by the dichromate solution. While the solution turns green due to the formation of Cr^{3+} , this color change is not sharp enough to serve as a reliable endpoint indicator on its own, necessitating the use of specific indicators.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Internal Indicators: An Integrated Approach to Endpoint Detection

Internal indicators, also known as redox indicators, are substances added directly into the reaction mixture at the beginning of the titration.[\[5\]](#)[\[6\]](#)[\[7\]](#) They function by changing color at a specific electrode potential, which is designed to coincide with the sharp change in potential at the equivalence point.

Mechanism of Action

A redox indicator is a compound that can be reversibly oxidized or reduced, with its oxidized (Inox) and reduced (Inred) forms exhibiting different colors.



The indicator changes color when the potential of the solution is in the vicinity of the indicator's own standard potential. For the titration of Fe^{2+} with dichromate, a suitable indicator must have a standard potential between that of the analyte and the titrant. Once the analyte (Fe^{2+}) is fully consumed, the first drop of excess titrant (dichromate) oxidizes the indicator, causing a distinct color change.

Prominent Internal Indicators:

- Sodium Diphenylamine Sulfonate: This is a widely used indicator for dichromate titrations.[\[8\]](#) In its reduced form, it is colorless. At the endpoint, the excess dichromate oxidizes it to a

deep violet color.[9][10][11] The addition of phosphoric acid is crucial as it complexes with the Fe^{3+} ions produced, lowering the formal potential of the $\text{Fe}^{3+}/\text{Fe}^{2+}$ system and ensuring a sharper endpoint.[8][12]

- N-Phenylanthranilic Acid: Another effective internal indicator that provides a sharp color change from green to violet-red.[3][4]

Advantages and Disadvantages of Internal Indicators

Advantages	Disadvantages
Convenience & Speed: The procedure is simple and continuous, as the indicator is present in the flask throughout the titration.[13][14]	Indicator Blank: A small amount of titrant is consumed in oxidizing the indicator, which can lead to a minor systematic error. A blank titration can correct for this.[14]
Sharp Endpoint: Provides a distinct and easily observable color change, improving precision.[5]	Potential for Interference: The indicator itself could potentially react with other components in a complex sample matrix.

External Indicators: A Segregated Method of Detection

External indicators are used "outside" the main reaction vessel. This older method involves periodically removing a drop of the reaction mixture and testing it with an indicator solution, typically on a spot plate or tile.[5][6]

Mechanism of Action

The external indicator is chosen to give a specific, visible reaction with the analyte. The titration proceeds, and drops are tested intermittently. The endpoint is reached when the test drop no longer produces the characteristic color, signifying that the analyte has been completely consumed.

The Classic External Indicator:

- Potassium Ferricyanide ($\text{K}_3[\text{Fe}(\text{CN})_6]$): This is the traditional external indicator for the dichromate titration of Fe^{2+} .[4][15] As long as Fe^{2+} ions are present in the titration mixture, a

drop of the solution will react with the potassium ferricyanide on the spot plate to form a deep blue precipitate called Turnbull's blue (ferrous ferricyanide).[16][17] The endpoint is marked by the absence of this blue coloration.[18]

Advantages and Disadvantages of External Indicators

Advantages	Disadvantages
No Indicator Blank Error: Since the indicator is not in the main solution, no titrant is consumed by it.	Cumbersome and Time-Consuming: The process of repeatedly stopping the titration to remove and test drops is tedious and slow.[5]
Avoids Internal Interference: The indicator does not have the opportunity to react with the titrant or other species within the flask.	Loss of Analyte: Each drop removed from the flask represents a small loss of the analyte, introducing a systematic error that can affect accuracy.[5]
Subjective Endpoint: Determining the exact point when the color reaction ceases can be difficult and subjective, potentially reducing precision.	

Comparative Summary

Feature	Internal Indicator (e.g., Sodium Diphenylamine Sulfonate)	External Indicator (e.g., Potassium Ferricyanide)
Procedure	Added directly to the analyte solution.	Tested externally on a spot plate.
Workflow	Continuous and uninterrupted.	Discontinuous and requires frequent pausing.
Speed	Fast.	Slow and laborious.
Convenience	High.	Low.
Accuracy	High, especially with a blank correction.	Prone to systematic error from analyte removal.
Precision	High due to sharp, clear endpoint.	Lower due to subjective endpoint determination.
Modern Usage	Standard practice in modern laboratories.	Largely of historical interest; rarely used.

Experimental Protocols

Protocol 1: Titration of Ferrous Iron with Dichromate using an Internal Indicator

- Prepare Solutions:
 - Standard 0.1 N $K_2Cr_2O_7$ Solution: Accurately weigh primary standard grade potassium dichromate, dissolve in distilled water, and dilute to a known volume in a volumetric flask.
 - Analyte Solution: Prepare a solution of the ferrous iron sample (e.g., ferrous ammonium sulfate).
 - Indicator Solution: 0.2% w/v Sodium diphenylamine sulfonate in water.
 - Acid Mixture: A mixture of sulfuric acid and 85% phosphoric acid.^[8]^[12]

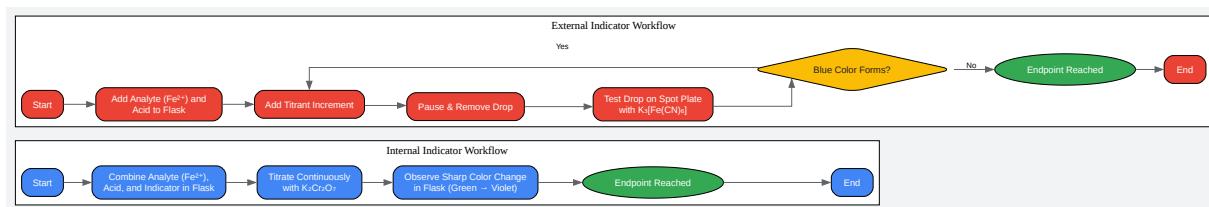
- Titration Procedure:
 1. Pipette a precise volume (e.g., 25.00 mL) of the ferrous iron solution into a 250 mL Erlenmeyer flask.
 2. Add approximately 30 mL of dilute sulfuric acid and 7 mL of 85% phosphoric acid.[8][12]
 3. Add 5-8 drops of the sodium diphenylamine sulfonate indicator.[11]
 4. Titrate with the standard $K_2Cr_2O_7$ solution from a burette with constant swirling.
 5. Observe the color change. The endpoint is reached when the initial green color of the solution changes to a sharp, persistent purple/violet.[8][11]
 6. Record the volume of titrant used and repeat for concordant results.

Protocol 2: Titration of Ferrous Iron with Dichromate using an External Indicator

- Prepare Solutions:
 - Standard 0.1 N $K_2Cr_2O_7$ Solution: As prepared above.
 - Analyte Solution: As prepared above.
 - Indicator Solution: A freshly prepared, dilute solution of potassium ferricyanide.[19]
- Titration Procedure:
 1. Place numerous small drops of the potassium ferricyanide indicator solution into the depressions of a clean spot plate.[19]
 2. Pipette a precise volume (e.g., 25.00 mL) of the ferrous iron solution into a 250 mL flask and add ~20 mL of dilute sulfuric acid.
 3. Begin adding the $K_2Cr_2O_7$ solution from the burette.

4. After adding a few mL, pause the titration. Using a clean glass rod, withdraw a drop of the solution from the flask and touch it to a drop of the indicator on the spot plate. A deep blue color will form.[17][19]
5. Rinse the glass rod thoroughly. Continue adding titrant in small increments, testing a drop after each addition.
6. The endpoint is reached when a test drop no longer produces a blue color with the indicator.
7. Record the total volume of titrant used.

Workflow Visualization



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Caption: A comparison of the procedural flows for dichromate titrations using internal versus external indicators.

Conclusion and Recommendation

While both methods are historically valid for determining the endpoint in dichromate titrations, the practicalities of modern laboratory work overwhelmingly favor the use of internal indicators. The convenience, speed, and higher precision afforded by the sharp, integrated color change of indicators like sodium diphenylamine sulfonate far outweigh the marginal benefit of avoiding an indicator blank. The external indicator method, with its cumbersome workflow and inherent sources of error, is now largely relegated to a pedagogical tool for demonstrating historical chemical principles. For the intended audience of researchers, scientists, and drug development professionals, where efficiency, accuracy, and reliability are paramount, the adoption of internal indicators for dichromate titrations is the unequivocal best practice.

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